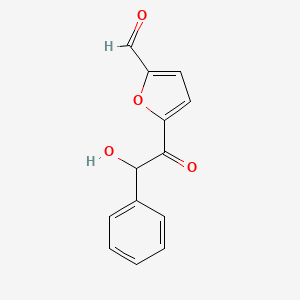
2-Furancarboxaldehyde, 5-(hydroxyphenylacetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxaldehyde, 5-(hydroxyphenylacetyl)- is an organic compound that features a furan ring with an aldehyde group and a hydroxyphenylacetyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Furancarboxaldehyde, 5-(hydroxyphenylacetyl)- can be synthesized through several methods. One common approach involves the oxidation of 5-hydroxymethylfurfural, which can be derived from fructose. The oxidation process typically employs oxidizing agents such as molybdenum oxides supported on carbon spheres . The reaction conditions often include moderate temperatures and the presence of a catalyst to facilitate the conversion.
Industrial Production Methods
Industrial production of 2-Furancarboxaldehyde, 5-(hydroxyphenylacetyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry principles are often applied to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxaldehyde, 5-(hydroxyphenylacetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The furan ring can undergo substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Molybdenum oxides, potassium permanganate, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Compounds with different functional groups replacing the original substituents on the furan ring.
Scientific Research Applications
2-Furancarboxaldehyde, 5-(hydroxyphenylacetyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the preparation of various derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Applied in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Furancarboxaldehyde, 5-(hydroxyphenylacetyl)- involves its interaction with molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the hydroxyphenylacetyl group may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxaldehyde: A dialdehyde with similar structural features but lacking the hydroxyphenylacetyl group.
5-Hydroxymethylfurfural: A precursor to 2-Furancarboxaldehyde, 5-(hydroxyphenylacetyl)- with a hydroxymethyl group instead of an aldehyde.
Furan-2,5-dicarboxylic acid: An oxidized derivative with carboxylic acid groups instead of aldehydes.
Uniqueness
The presence of both an aldehyde and a hydroxyphenylacetyl group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
828923-11-1 |
|---|---|
Molecular Formula |
C13H10O4 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
5-(2-hydroxy-2-phenylacetyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C13H10O4/c14-8-10-6-7-11(17-10)13(16)12(15)9-4-2-1-3-5-9/h1-8,12,15H |
InChI Key |
IRXBFLHFHIHAFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=C(O2)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















